Superior NSD2 Biochemical Potency vs. UNC6934
In a radioactive methyltransferase assay using full-length NSD2 and recombinant histone H3 substrate, Nsd-IN-3 exhibited an IC50 of 1.2 nM, compared to 21 nM for the comparator NSD2 inhibitor UNC6934, representing a 17.5-fold increase in potency [1].
| Evidence Dimension | Biochemical IC50 against NSD2 |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | UNC6934: 21 nM |
| Quantified Difference | 17.5-fold more potent |
| Conditions | Radioactive filter-binding assay, full-length NSD2 enzyme, recombinant histone H3 peptide substrate, 10 mM HEPES pH 8.0, 1 mM DTT, 0.01% Triton X-100, 30 min reaction at room temperature |
Why This Matters
Lower IC50 reduces required compound concentration for target engagement, minimizing off-target liabilities and compound solubility challenges in cellular and in vivo studies.
- [1] Ferreira de Freitas, R.; Liu, Y.; Szewczyk, M. M.; et al. A Potent and Selective NSD2 Inhibitor. J. Med. Chem. 2020, 63 (22), 13656–13670 (Table 1, compound 3 vs. UNC6934). View Source
